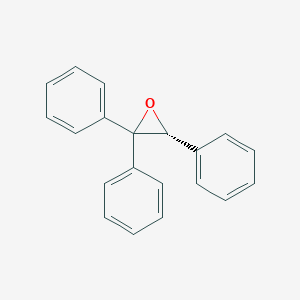
Oxirane, triphenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, triphenyl-, (3R)-, also known as 2,2,3-triphenyloxirane, is a chiral epoxide with a three-membered ring structure. This compound is part of the oxirane family, which is characterized by a strained ring that makes it highly reactive. The presence of three phenyl groups attached to the oxirane ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, triphenyl-, (3R)- typically involves the epoxidation of alkenes. One common method is the reaction of triphenylethylene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes like oxirane, triphenyl-, (3R)-, although specific industrial processes for this compound are less commonly documented .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, triphenyl-, (3R)- undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as water, alcohols, and amines.
Oxidation and reduction: Oxiranes can be oxidized to form carbonyl compounds or reduced to form alcohols.
Substitution reactions: The phenyl groups attached to the oxirane ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of oxirane, triphenyl-, (3R)- include:
Peroxyacids: For epoxidation reactions.
Nucleophiles: Such as water, alcohols, and amines for ring-opening reactions.
Catalysts: Such as acids or bases to facilitate various transformations.
Major Products Formed
The major products formed from the reactions of oxirane, triphenyl-, (3R)- include diols, ethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxirane, triphenyl-, (3R)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxirane, triphenyl-, (3R)- involves the ring-opening of the oxirane ring by nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a series of steps, including the formation of a carbocation intermediate and subsequent nucleophilic attack. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxirane, triphenyl-, (3R)- include other epoxides such as ethylene oxide, propylene oxide, and styrene oxide. These compounds share the characteristic three-membered ring structure but differ in their substituents and reactivity .
Uniqueness
The uniqueness of oxirane, triphenyl-, (3R)- lies in its chiral nature and the presence of three phenyl groups. These features enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
183849-26-5 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
(3R)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m1/s1 |
InChI-Schlüssel |
LJYNYLMLKGMXCC-LJQANCHMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


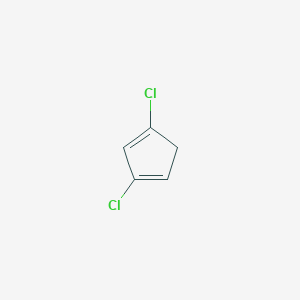
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
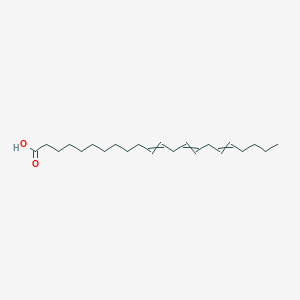
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
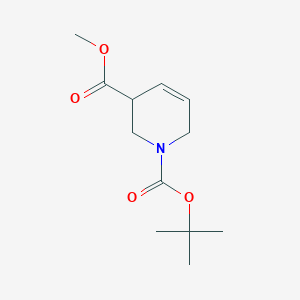
![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
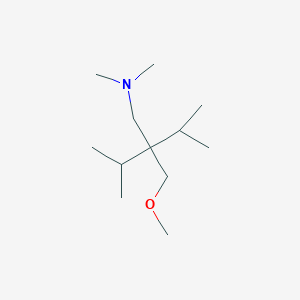
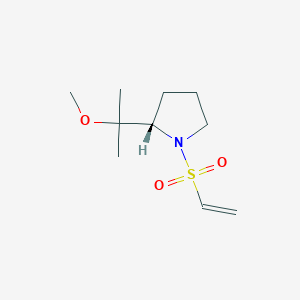
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)
